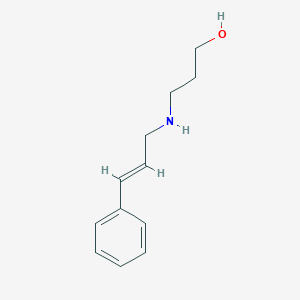![molecular formula C13H17NO B499244 N-[4-(allyloxy)benzyl]-N-cyclopropylamine](/img/structure/B499244.png)
N-[4-(allyloxy)benzyl]-N-cyclopropylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(allyloxy)benzyl]-N-cyclopropylamine is an organic compound with a unique structure that combines a cyclopropane ring with a benzyl group and an allyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(allyloxy)benzyl]-N-cyclopropylamine typically involves the reaction of 4-(prop-2-en-1-yloxy)benzyl chloride with cyclopropanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(allyloxy)benzyl]-N-cyclopropylamine can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.
Reduction: The compound can be reduced to remove the allyloxy group, forming a simpler benzylcyclopropanamine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Benzylcyclopropanamine.
Substitution: Nitro or halogenated derivatives of the benzyl group.
Scientific Research Applications
N-[4-(allyloxy)benzyl]-N-cyclopropylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(allyloxy)benzyl]-N-cyclopropylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(prop-2-yn-1-yloxy)benzylamine: Similar structure but with an alkyne group instead of a cyclopropane ring.
N-(4-methoxybenzyl)cyclopropanamine: Similar structure but with a methoxy group instead of an allyloxy group.
Uniqueness
N-[4-(allyloxy)benzyl]-N-cyclopropylamine is unique due to the presence of both a cyclopropane ring and an allyloxy substituent. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28g/mol |
IUPAC Name |
N-[(4-prop-2-enoxyphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C13H17NO/c1-2-9-15-13-7-3-11(4-8-13)10-14-12-5-6-12/h2-4,7-8,12,14H,1,5-6,9-10H2 |
InChI Key |
MNHANZMPBQZNEQ-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)CNC2CC2 |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CNC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


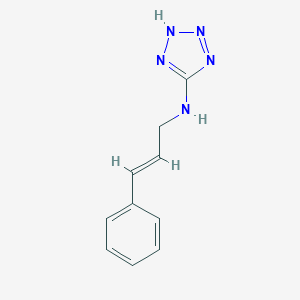
![N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B499162.png)
![2-(2-bromo-6-ethoxy-4-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)amino]methyl}phenoxy)acetamide](/img/structure/B499165.png)
![4-[(1,3-benzodioxol-5-ylmethyl)amino]-5-methyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B499166.png)
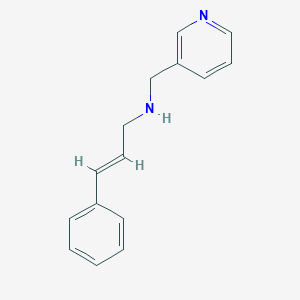
![1-[4-(benzyloxy)-3-ethoxyphenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B499171.png)
![1-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B499172.png)
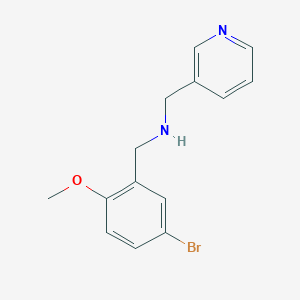
![({3-CHLORO-5-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)[(PYRIDIN-3-YL)METHYL]AMINE](/img/structure/B499175.png)
![1-[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B499176.png)
![N-[(3-methylthiophen-2-yl)methyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B499178.png)
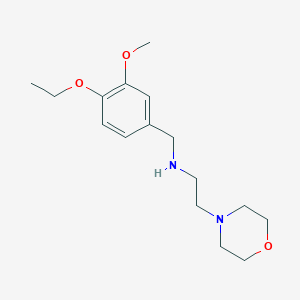
![3-[(2,4-Dichlorobenzyl)amino]benzoic acid](/img/structure/B499184.png)
